L-Methionine-13C5,15N
Description
Fundamental Principles of Stable Isotope Methodology
Stable isotopes are non-radioactive forms of elements that contain an additional neutron, giving them a greater mass than the more common isotope. nih.gov This mass difference, while not affecting the chemical properties of the atom, allows for their detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govgaea.ac.uk The core principle of stable isotope methodology lies in introducing molecules labeled with these heavy isotopes into a biological system. creative-proteomics.com By tracing the incorporation of these labeled atoms into various metabolites and macromolecules, researchers can elucidate the dynamic processes of synthesis, degradation, and transformation within a cell or organism. nih.govchromservis.eu
The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), offers a safe and powerful alternative to radioactive isotopes. researchgate.net This methodology is foundational to metabolic flux analysis, which quantifies the rates of metabolic pathways, and to quantitative proteomics, which measures the abundance and turnover of proteins. creative-proteomics.com The ability to distinguish labeled from unlabeled compounds with high precision has revolutionized our understanding of cellular metabolism in both healthy and diseased states. nih.govckisotopes.com
Significance of L-Methionine-¹³C₅,¹⁵N as a Dual-Labeled Tracer
L-Methionine-¹³C₅,¹⁵N is a specialized form of the essential amino acid methionine where all five carbon atoms are replaced with their heavy isotope, ¹³C, and the nitrogen atom is replaced with its heavy isotope, ¹⁵N. isotope.commedchemexpress.com This dual-labeling provides a significant advantage in tracer studies. The presence of both heavy carbon and nitrogen allows for more detailed and accurate tracking of methionine's metabolic fate.
The key significance of this dual-labeled tracer lies in its ability to provide more comprehensive data in a single experiment. For instance, in protein synthesis studies, the incorporation of ¹⁵N can track the amino acid backbone, while the ¹³C atoms can be followed as they participate in various one-carbon metabolism pathways. Methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl group donor. creative-proteomics.com The ¹³C label on the methyl group of methionine is particularly valuable for tracing methylation events of DNA, RNA, and proteins.
This dual-labeling strategy enhances the accuracy of metabolic flux analysis and is particularly useful in complex experimental setups, such as those involving co-cultures or studies of intercellular metabolic exchange. chemrxiv.org The distinct mass shift caused by the five ¹³C atoms and one ¹⁵N atom allows for clear separation and quantification of labeled molecules from their unlabeled counterparts by mass spectrometry. isotope.com
Historical Perspectives and Evolution of Labeled Amino Acid Research
The use of labeled molecules to study metabolism dates back to the early 20th century. Following the discovery of deuterium by Harold Urey, Rudolf Schoenheimer and David Rittenberg pioneered the use of stable isotopes to trace the metabolism of fats and amino acids in the 1930s, famously describing the "dynamic state of body constituents." nih.gov However, the widespread application of stable isotopes was initially limited by the availability and cost of both the labeled compounds and the sophisticated analytical instrumentation required for their detection. nih.gov
The mid-20th century saw a surge in the use of easier-to-detect, but hazardous, radioactive isotopes. nih.gov The late 1960s marked a return to stable isotopes in amino acid research, with early experiments involving the incorporation of specific protonated amino acids against a deuterated background. ckisotopes.com The 1980s saw the development of uniform and selective ¹⁵N-labeling of amino acids. ckisotopes.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
FFEARJCKVFRZRR-XAFSXMPTSA-N |
Isomeric SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Methodological Frameworks for L Methionine 13c5,15n Application
Experimental Design Strategies for Isotopic Labeling Studies
The use of L-Methionine-¹³C₅,¹⁵N in isotopic labeling studies requires carefully designed experiments to accurately measure dynamic cellular processes. These strategies are fundamental to quantitative proteomics and metabolomics.
Pulse-chase analysis is a classic technique used to study the life cycle of molecules within a cell. wikipedia.org In the context of L-Methionine-¹³C₅,¹⁵N, this protocol involves two distinct phases:
The "Pulse": Cells are briefly incubated in a medium containing L-Methionine-¹³C₅,¹⁵N. plos.org During this period, newly synthesized proteins incorporate the "heavy" labeled amino acid. wikipedia.org
The "Chase": The "pulse" medium is replaced with a medium containing an excess of unlabeled, or "light," L-Methionine. plos.org This prevents further incorporation of the labeled methionine, allowing researchers to track the fate of the labeled protein cohort over time, including their degradation, modification, and transport. wikipedia.org
This method, often referred to as pulsed SILAC (pSILAC), enables the measurement of protein synthesis and turnover rates. plos.orgusherbrooke.ca By analyzing samples at different time points during the chase phase, researchers can determine the half-life of specific proteins. plos.org For example, studies have utilized this approach to reveal that the turnover of histone methylation can be slow, often on the order of hours, and is dependent on the specific modified residue. nih.gov
A typical pulse-chase experiment design is summarized below:
| Phase | Description | Purpose |
| Pulse | Cells are cultured in a medium containing L-Methionine-¹³C₅,¹⁵N for a defined period. | To label a specific cohort of newly synthesized proteins. |
| Chase | The labeling medium is replaced with a medium containing unlabeled L-Methionine. | To track the fate of the labeled proteins over time without further labeling. |
| Sampling | Cells are harvested at various time points after the chase begins. | To analyze the amount of labeled protein remaining and determine turnover rates. |
This table provides a generalized overview of a pulse-chase protocol.
In contrast to the dynamic nature of pulse-chase experiments, steady-state isotopic enrichment, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), aims to achieve complete incorporation of the labeled amino acid into the proteome. In this approach, cells are cultured for multiple generations in a medium where a standard amino acid is completely replaced by its heavy isotopic counterpart, such as L-Methionine-¹³C₅,¹⁵N. thermofisher.com
Once cells have reached a steady state where all proteins are labeled, they can be used for comparative proteomic analyses. For instance, a "heavy" labeled cell population can be mixed with a "light" (unlabeled) control population that has been subjected to a different experimental condition. The relative abundance of proteins between the two samples can then be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs in a mass spectrometer. nih.gov
The SILAC methodology offers several advantages, including high accuracy and the ability to combine samples at an early stage, which minimizes experimental variability. It has been widely applied to compare different cellular states, such as before and after drug treatment or between different cell types. nih.gov A variation known as "heavy methyl SILAC" uses ¹³CD₃-Methionine to trace methyl group donation from S-adenosylmethionine (SAM), enabling the specific identification and quantification of protein methylation sites. mdpi.com
Differential labeling strategies leverage multiple isotopic forms of an amino acid to compare several samples simultaneously, a process known as multiplexing. nih.gov While traditional SILAC is often limited to two or three samples, newer methods are expanding this capability. thermofisher.comnih.gov
By using different isotopologues of an amino acid, such as L-Methionine labeled with different combinations of ¹³C and ¹⁵N, researchers can create unique mass signatures for each experimental condition. thermofisher.com For example, one cell population could be grown in "light" medium, a second in "medium-heavy" medium (e.g., labeled only with ¹³C), and a third in "heavy" medium (e.g., L-Methionine-¹³C₅,¹⁵N). thermofisher.com After treatment, the three populations can be combined, processed, and analyzed in a single mass spectrometry run. nih.gov
This approach reduces instrument time and allows for direct comparison across multiple conditions, which is particularly useful for studying dose-response effects or time-course experiments. nih.gov Combining metabolic labeling like SILAC with chemical labeling techniques such as tandem mass tags (TMT) can further increase multiplexing capacity, enabling the simultaneous analysis of a larger number of samples. nih.govacs.org
Steady-State Isotopic Enrichment Methodologies
Sophisticated Analytical Techniques for Isotope Detection and Quantification
The detection and quantification of L-Methionine-¹³C₅,¹⁵N-labeled molecules rely on highly sensitive and accurate analytical instrumentation. Mass spectrometry is the cornerstone of these analyses.
High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy and resolution to distinguish between the light and heavy isotopologues of peptides and metabolites. nih.gov This capability is crucial for minimizing interference and ensuring confident identification and quantification.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.org In the context of L-Methionine-¹³C₅,¹⁵N studies, LC-MS is used to separate complex mixtures of proteins (after digestion into peptides) or metabolites prior to their introduction into the mass spectrometer. nih.govacs.org
The workflow for a typical LC-MS experiment involving L-Methionine-¹³C₅,¹⁵N is as follows:
Sample Preparation: Labeled cells or tissues are lysed, and proteins are extracted and digested into peptides, typically using an enzyme like trypsin. For metabolite analysis, small molecules are extracted from the biological matrix.
LC Separation: The resulting peptide or metabolite mixture is injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they pass through a column. acs.org
MS Analysis: As the separated components elute from the LC column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. mdpi.com For quantitative analysis, techniques like Multiple Reaction Monitoring (MRM) can be used to selectively monitor specific precursor and fragment ions for both the light and heavy forms of a peptide, providing high sensitivity and specificity. nih.govacs.org
The data generated from LC-MS analysis allows for the creation of extracted ion chromatograms for both the labeled and unlabeled forms of a peptide or metabolite. The ratio of the areas under these curves provides a precise measure of their relative abundance. acs.org
Below is a table showing representative data from an LC-MS/MS analysis for the quantification of methionine, where L-Methionine-¹³C₅,¹⁵N is used as an internal standard. acs.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Methionine | 320.1 | 171.1 | 4.59 |
| L-Methionine-¹³C₅,¹⁵N | 326.2 | 171.0 | 4.59 |
This table, adapted from a study on amine analysis, illustrates the different precursor ion masses for natural and isotopically labeled methionine, which are fundamental for their distinct detection by mass spectrometry. acs.org
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural and dynamic information about molecules. nih.gov The presence of ¹³C and ¹⁵N isotopes in L-Methionine-¹³C₅,¹⁵N makes it an ideal probe for NMR-based metabolic studies. isotope.comnih.gov
¹³C NMR spectroscopy allows researchers to trace the path of the ¹³C-labeled carbon atoms from L-Methionine-¹³C₅,¹⁵N as they are incorporated into various metabolites. By analyzing the ¹³C chemical shifts and coupling patterns in the resulting spectra, it is possible to identify the specific positions of the ¹³C atoms within the molecules. This information provides a detailed map of carbon flux through metabolic pathways, such as the Krebs cycle. nih.gov The analysis of ¹³C isotopomers, which are molecules that differ only in the position of their isotopes, can reveal the activity of different enzymatic pathways. nih.gov
Similarly, ¹⁵N NMR spectroscopy is used to follow the ¹⁵N label from L-Methionine-¹³C₅,¹⁵N to investigate nitrogen metabolism. nih.gov This is particularly useful for studying transamination reactions and the synthesis of nitrogen-containing compounds like other amino acids and nucleotides. nih.gov Heteronuclear single quantum coherence (HSQC) experiments, which correlate the chemical shifts of ¹⁵N and its attached proton, are often used to detect ¹⁵N-labeled metabolites with high sensitivity and resolution. nih.gov
For studying the structure and dynamics of large proteins and other complex biomolecules, multidimensional NMR techniques are essential. eurisotop.com The incorporation of L-Methionine-¹³C₅,¹⁵N, often in combination with deuteration, helps to simplify complex spectra and resolve signal overlap. Triple-resonance experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei, are fundamental for the sequential assignment of protein backbone resonances, a critical step in determining a protein's three-dimensional structure. These advanced NMR methods have been successfully applied to study protein-ligand interactions and the dynamics of large protein complexes. eurisotop.com
15N NMR Spectroscopy for Nitrogen Metabolism Studies
Integration of Multi-Omics Data with Stable Isotope Tracing
The integration of data from stable isotope tracing, particularly using compounds like L-Methionine-¹³C₅,¹⁵N, with other omics disciplines provides a more holistic understanding of cellular physiology. By combining metabolic flux data with genome-wide transcriptional and proteomic information, researchers can connect changes in pathway activity to the underlying regulatory networks. This multi-layered approach is crucial for deciphering complex biological systems, where metabolic reprogramming is often a result of intricate changes in gene and protein expression. researchgate.netnih.gov
Coupling Isotope Tracing with Transcriptomics and Metabolomics
Combining stable isotope tracing with transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of all metabolites) offers a powerful method to link gene expression with metabolic function. researchgate.netfrontiersin.org This integrated approach allows researchers to simultaneously observe which genes are active and how their activity translates into the flow of metabolites through specific pathways. nih.gov L-Methionine-¹³C₅,¹⁵N serves as a critical tool in this context, enabling the precise tracking of methionine's contribution to protein synthesis, methylation cycles, and other metabolic routes, while transcriptomics reveals the expression levels of the enzymes and transporters that govern these processes.
Research findings have demonstrated the efficacy of this integrated strategy across various biological systems:
Immune Cell Function: In a study of CD8+ T cells, coupling stable isotope tracing using ¹³C₆-glucose and ¹³C₅-glutamine with RNA-sequencing (RNA-seq) and quantitative proteomics revealed that iron deficiency impairs the tricarboxylic acid (TCA) cycle. nih.gov The data showed that while the abundance of some glycolytic metabolites remained stable, the incorporation of labeled carbons into TCA cycle intermediates was significantly reduced, a finding that correlated with changes in the expression of iron-dependent enzymes. nih.gov
Stress Response in Organisms: An investigation into the effects of UV-B radiation on Antarctic moss utilized an integrated transcriptomics and metabolomics approach. frontiersin.org This study identified significant upregulation of genes involved in flavonoid biosynthesis, which corresponded directly with the increased accumulation of specific flavonoid compounds detected through metabolomic analysis. This provided strong evidence that flavonoid biosynthesis is a key mechanism for UV-B resistance in this organism. frontiersin.org
Engineered Biosynthesis: In an effort to engineer essential amino acid biosynthesis in mammalian cells, researchers used RNA-seq alongside ¹³C-tracing to validate the function of a synthetic pathway for valine production. elifesciences.org The transcriptomic data complemented the metabolic flux analysis, confirming that the engineered cells not only produced valine but also exhibited corresponding transcriptional responses. elifesciences.org
Table 1: Representative Findings from Integrated Transcriptomic and Isotope-Based Metabolomic Studies
| Biological System | Isotope Tracer(s) Used | Key Transcriptomic Finding | Key Metabolomic/Flux Finding | Integrated Conclusion | Reference |
|---|---|---|---|---|---|
| CD8+ T Cells | ¹³C₆-Glucose, ¹³C₅-Glutamine | Altered expression of genes for iron-dependent enzymes. | Impaired TCA cycle activity and reduced nucleotide synthesis downstream of aspartate incorporation. | Iron scarcity disrupts T cell function by impairing TCA cycle activity and nucleotide synthesis at specific iron-dependent steps. | nih.gov |
| Antarctic Moss (Leptobryum pyriforme) | Not Specified | Upregulation of 1,594 genes, including those for flavonoid biosynthesis (e.g., chalcone (B49325) synthase, flavonoid 3'-hydroxylase). | Accumulation of flavonoid compounds (e.g., Luteolin, Quercetin, Kaempferol). | The moss acclimates to UV-B radiation by activating the flavonoid biosynthesis pathway at both the transcriptional and metabolic levels. | frontiersin.org |
| Engineered CHO Cells | ¹³C-Glucose | Analysis of transcriptional responses in cells with the engineered pathway compared to control cells. | Verified de novo biosynthesis of valine from glucose, with buildup of pathway intermediates. | The synthetic E. coli-derived pathway is functional in mammalian cells, enabling valine production sufficient for proliferation. | elifesciences.org |
| Muscle Regeneration (Macrophages and Satellite Cells) | [U-¹³C]-L-glutamine, ¹⁵NH₄Cl | Glud1 knockout in macrophages leads to a metabolic rewiring that enhances glutamine synthetase (GS) activity. | Macrophage-released glutamine is taken up by satellite cells, promoting mTOR activation. | A metabolic relay where macrophages provide glutamine boosts satellite cell function and muscle regeneration. | unil.ch |
Computational Platforms for Integrated Data Analysis
The analysis of datasets generated from coupling stable isotope tracing with other omics technologies is computationally intensive and requires specialized software. researchgate.netmdpi.com These platforms are essential for correcting raw mass spectrometry data, calculating isotopic enrichment, performing metabolic flux analysis, and, most importantly, integrating these results with large-scale transcriptomic or proteomic data. nih.govmdpi.com Key functionalities of these platforms include natural abundance correction, visualization of labeled metabolites within pathway maps, and statistical integration to identify significant correlations between changes in gene expression and metabolic fluxes. nih.govnih.govthermofisher.com
Several computational tools and platforms have been developed to address these challenges:
Flux Analysis and Simulation: Platforms like INCA (Isotopomer Network Compartmental Analysis) are designed for both steady-state and non-stationary metabolic flux analysis, allowing researchers to model complex metabolic networks and simulate labeling patterns from tracers like L-Methionine-¹³C₅,¹⁵N. oup.com
Data Correction and Processing: Software such as IsoCorrectoR and AccuCor2 are vital for the initial processing of raw mass spectrometry data, specifically for correcting for the natural abundance of stable isotopes, which is a critical step for accurate flux calculations. mdpi.com
Visualization: Web-based applications like Escher-Trace enable researchers to visualize stable isotope tracing data directly on metabolic pathway maps. nih.gov This contextualization is crucial for interpreting the biological significance of observed labeling patterns. nih.gov
Integrated Multi-Omics Analysis: More advanced platforms aim to directly integrate different layers of omics data. fluxTrAM is a pipeline developed to process tracer-based metabolomics data and integrate it with genome-scale metabolic models. researchgate.net Tools like iSODA and the R package mixOmics provide a suite of methods for the statistical integration and exploration of multi-omics datasets, including transcriptomics and metabolomics, using unsupervised methods like Multi-Omics Factor Analysis (MOFA) to uncover the primary sources of variation in the data. acs.orgmixomics.org
Table 2: Computational Platforms for Isotope Tracing and Multi-Omics Data Integration
| Platform/Tool | Primary Function | Key Features | Reference |
|---|---|---|---|
| INCA | Metabolic Flux Analysis (MFA) | Performs steady-state and isotopically non-stationary MFA. Can handle multiple tracer atoms (e.g., ¹³C, ¹⁵N). | oup.com |
| Escher-Trace | Data Visualization | Web-based application to visualize stable isotope tracing data on metabolic pathway maps. Corrects for natural isotope abundance. | nih.gov |
| fluxTrAM | Integrated Data Analysis | Semi-automated pipeline to process tracer metabolomics data and integrate it with genome-scale metabolic networks for flux predictions. | researchgate.net |
| IsoCorrectoR | Data Correction | Corrects for natural abundance of multiple isotopes (e.g., ¹³C and ¹⁵N) in high-resolution mass spectrometry data. | mdpi.com |
| mixOmics | Multi-Omics Integration | R package for data integration, biomarker discovery, and visualization using multivariate methods (e.g., PLS-DA, DIABLO). | mixomics.org |
| iSODA | Multi-Omics Integration | Interactive web-based platform for processing and integrating various omics data. Supports integration methods like MOFA and SNF. | acs.org |
| Compound Discoverer | Small-Molecule Analysis | Software for processing and interpreting mass spectrometry data, with tools for stable isotope labeling analysis and pathway mapping. | thermofisher.com |
L Methionine 13c5,15n in Metabolic Pathway Elucidation and Flux Quantification
Investigation of Methionine Metabolism and Associated Pathways
The use of L-Methionine-¹³C₅,¹⁵N has been instrumental in unraveling the complexities of methionine metabolism and its connections to other crucial cellular processes. nih.govnih.gov This stable isotope tracer allows for the detailed investigation of key pathways that are central to cellular function.
S-Adenosylmethionine (SAM) Cycle Dynamics and Methyl Group Flux
Studies utilizing this tracer have provided insights into how the SAM cycle is regulated under different physiological and pathological conditions. For instance, in cancer cells, tracing with ¹³C-labeled methionine has been used to study methylation dynamics and their role in epigenetics. nih.gov Research in C. elegans has shown that under heat stress, levels of SAM increase, and the levels of methionine and S-adenosylhomocysteine (SAH) decrease, indicating an increased production and utilization of SAM. elifesciences.org
Transsulfuration Pathway Intermediates and Turnover
The transsulfuration pathway connects methionine metabolism to the synthesis of another sulfur-containing amino acid, cysteine, and the major intracellular antioxidant, glutathione (B108866). researchgate.net L-Methionine-¹³C₅,¹⁵N tracing allows for the monitoring of the flow of the carbon and nitrogen backbone of methionine through this pathway. When using L-Methionine-¹³C₅,¹⁵N, the carbon and nitrogen atoms from methionine can be tracked into intermediates like homocysteine and cystathionine (B15957). nih.gov However, it is important to note that the carbon and nitrogen atoms of the downstream product, cysteine, are derived from serine. nih.gov
Research has demonstrated that in certain cancer cell lines, such as HCT116 and SW480, methionine is readily channeled into the transsulfuration pathway, as evidenced by the labeling of homocysteine and cystathionine. nih.gov In contrast, other cell lines, like MDA-MB-231, show very little labeling of these metabolites, indicating a diversion of methionine away from this pathway. nih.gov Furthermore, studies have shown that the expression of key enzymes in the transsulfuration pathway, such as cystathionine β-synthase, can be altered in response to dietary changes or exposure to environmental toxins, thereby affecting the flux through this pathway. researchgate.netacs.org
One-Carbon Metabolism Interconnections and Folate Cycle Interactions
One-carbon metabolism is a network of interconnected pathways, including the folate and methionine cycles, that are crucial for the synthesis of nucleotides and for methylation reactions. elifesciences.org The methionine cycle is linked to the folate cycle through the remethylation of homocysteine back to methionine, a reaction that can utilize a methyl group derived from the folate pathway.
The use of L-Methionine-¹³C₅,¹⁵N, often in conjunction with other labeled nutrients like ¹³C-serine, allows for a detailed analysis of the interplay between these cycles. nih.gov For example, studies in cancer cells have shown that under methionine-replete conditions, serine does not contribute significantly to the one-carbon units for methionine regeneration. nih.gov However, under methionine starvation, serine-derived carbons can be traced to the methylation of DNA and RNA, demonstrating the flexibility and interconnectivity of these pathways. nih.gov These tracing experiments have revealed that serine metabolism supports the methionine cycle not only by providing one-carbon units but also by contributing to the de novo synthesis of ATP, which is required for the conversion of methionine to SAM. nih.gov
Quantification of Protein Synthesis and Degradation Rates
Measurement of De Novo Protein Synthesis Kinetics
By introducing L-Methionine-¹³C₅,¹⁵N into a cell culture or organism, the labeled amino acid is incorporated into newly synthesized proteins. The rate of this incorporation can be precisely measured using mass spectrometry to determine the ratio of labeled to unlabeled peptides after protein hydrolysis. nih.gov This allows for the calculation of the fractional synthesis rate (FSR) of proteins, providing a direct measure of de novo protein synthesis kinetics. nih.gov
This technique has been applied in various research contexts, from studying the effects of disease on protein synthesis to understanding the fundamental processes of cellular growth. For example, it has been used to measure protein synthesis in pancreatic cancer cells and to assess the impact of end-stage renal disease on protein metabolism in humans. nih.goveurisotop.com
Analysis of Protein Turnover Rates in Cellular and Organismal Models
Protein turnover is the net result of protein synthesis and degradation. Stable isotope labeling with L-Methionine-¹³C₅,¹⁵N allows for the simultaneous assessment of both processes. nih.gov By monitoring the rate of incorporation of the labeled amino acid into proteins and the rate of decay of the labeled protein pool over time (in pulse-chase experiments), researchers can determine the turnover rates of individual proteins or the entire proteome.
A method known as Turnover and Replication Analysis by Isotope Labeling (TRAIL) utilizes ¹⁵N labeling to quantify both protein and cell lifetimes. nih.gov This approach can distinguish between protein turnover due to degradation and turnover due to cell division. nih.gov Studies using such methods have revealed that protein lifespans can vary significantly across different tissues and are influenced by factors such as the physicochemical properties of the protein and the proliferative state of the tissue. nih.gov
Table of Research Findings on L-Methionine-¹³C₅,¹⁵N in Metabolic Studies
| Research Area | Key Finding | Cell/Organism Model | Reference |
|---|---|---|---|
| SAM Cycle | Under heat stress, SAM levels increase while methionine and SAH levels decrease, indicating increased SAM production and utilization. | C. elegans | elifesciences.org |
| Transsulfuration | In HCT116 and SW480 cancer cells, methionine enters the transsulfuration pathway, labeling homocysteine and cystathionine. | Human cancer cell lines | nih.gov |
| One-Carbon Metabolism | Serine metabolism supports the methionine cycle through de novo ATP synthesis, which is required for the conversion of methionine to SAM. | Colorectal cancer cells | nih.gov |
| Protein Synthesis | The fraction of newly synthesized protein can be determined by the relative intensities of labeled and unlabeled peptide spectra. | Pancreatic cancer cells | nih.gov |
| Protein Turnover | Protein turnover is influenced by both cell turnover and proteolytic degradation, with protein lifetimes varying across different tissues. | Mouse tissues | nih.gov |
Regulation of Protein Homeostasis through Labeled Methionine
L-Methionine, an essential sulfur-containing amino acid, is fundamental to cellular protein homeostasis, serving not only as a building block for protein synthesis but also as a precursor for critical metabolic pathways. The use of stable isotope-labeled L-Methionine, specifically L-Methionine-13C5,15N, provides a powerful tool for dissecting the complex regulation of protein and metabolic balance. This isotopologue, which has its five carbon atoms replaced with ¹³C and its nitrogen atom with ¹⁵N, allows researchers to trace its path through various biochemical reactions using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.com
One of the primary roles of methionine in metabolic regulation is its conversion to S-adenosyl-L-methionine (SAM). SAM is the universal methyl donor for a vast number of methylation reactions that are crucial for maintaining homeostasis. nih.gov These reactions, which include the methylation of DNA, RNA, and histone proteins, directly regulate gene expression and protein function. By introducing this compound into a biological system, scientists can accurately trace the incorporation of labeled methyl groups into these macromolecules, offering quantitative insights into the dynamics of epigenetic and epitranscriptomic regulation. nih.gov
Furthermore, tracing with this compound enables the study of protein synthesis and degradation rates. By measuring the rate of incorporation of the labeled amino acid into newly synthesized proteins, researchers can quantify protein turnover. This is critical for understanding how cells adapt to stress, manage protein quality control, and maintain functional integrity. The dual labeling with both ¹³C and ¹⁵N provides a more robust tracer, allowing for more complex experimental designs and more precise flux calculations compared to single-labeled variants.
Flux Analysis in Specific Biological Systems (Non-Human/In Vitro)
Metabolic Remodeling in Cultured Cell Lines
Cancer cells exhibit significant metabolic reprogramming to sustain their high rates of proliferation and adapt to their microenvironment. d-nb.info L-Methionine metabolism is often a key nexus in this rewiring. Isotope tracing with this compound is instrumental in quantifying the metabolic fluxes through methionine-dependent pathways in cancer cells. nih.govmedchemexpress.com
Studies have shown that many cancer cells are "methionine dependent," meaning they cannot proliferate when methionine is replaced with its precursor, homocysteine, in the culture medium. biorxiv.org ¹³C Metabolic Flux Analysis (¹³C-MFA) using labeled methionine helps to elucidate the biochemical basis for this dependency. d-nb.infobiorxiv.org Research using ¹³C₅-methionine in cancer cell lines has revealed that in some cases, the flux through the methionine synthase (MTR) enzyme, which recycles homocysteine back to methionine, is surprisingly low. biorxiv.org This indicates that these cells rely heavily on exogenous methionine.
Furthermore, this compound tracing has been used to investigate the downstream fate of methionine. In serine-starved cancer cells, the addition of labeled methionine showed a decrease in the conversion of methionine to the essential methyl donor SAM, despite an increase in intracellular methionine levels. nih.gov This suggests a bottleneck in the methionine cycle that could impact the numerous methylation reactions vital for cancer cell growth. High methionine flux has also been observed to protect cancer cells from certain types of cell death and is associated with altered methylation patterns that promote tumor growth.
Table 1: Methionine Cycle Metabolite Levels in Response to Serine Availability This table is based on findings from studies analyzing the impact of nutrient availability on the methionine cycle in cancer cells. nih.gov
| Metabolite | Serine-Rich Conditions | Serine-Starved Conditions |
|---|---|---|
| Methionine | Baseline | Increased |
| S-adenosylmethionine (SAM) | Baseline | Decreased |
| S-adenosylhomocysteine (SAH) | Baseline | Decreased |
Stem cells, both pluripotent and adult, possess unique metabolic profiles that are intrinsically linked to their state of self-renewal and differentiation capacity. One-carbon metabolism, which includes the folate and methionine cycles, plays a pivotal role in regulating the epigenetic landscape that governs stem cell fate. nih.govencyclopedia.pub
Pluripotent stem cells exist in a high-flux metabolic state and show a particular dependence on methionine. encyclopedia.pub The use of this compound allows for the precise tracking of methionine through the one-carbon cycle. The ultimate product of this cycle, SAM, is the sole methyl donor for the methylation of DNA and histone proteins. nih.gov These epigenetic marks are critical for maintaining pluripotency or directing differentiation. For instance, the histone mark H3K4me3 (trimethylation of lysine (B10760008) 4 on histone H3), which is associated with active gene expression, is dependent on a steady supply of SAM. Cultivating stem cells in methionine-restricted environments has been shown to decrease global H3K4me3 levels and impair their "stemness." encyclopedia.pub
By quantifying the flux from labeled methionine to SAM and subsequently to methylated histones, researchers can understand how metabolic shifts influence epigenetic reprogramming during differentiation. As stem cells differentiate, their metabolic state changes, often shifting from glycolysis towards oxidative phosphorylation. nih.gov this compound tracing can reveal how the methionine cycle adapts during this transition and how these metabolic changes are coupled to the establishment of lineage-specific epigenetic patterns.
Cancer Cell Metabolism and Anabolic Fluxes
Microbial Physiology and Fermentation Pathways
The study of microbial metabolism benefits significantly from stable isotope tracers to unravel complex interspecies interactions and metabolic pathways. A notable application of this compound is in the field of oral microbiology, specifically in understanding the production of volatile sulfur compounds that cause halitosis. osaka-u.ac.jp
One such study investigated the metabolic interplay between Fusobacterium nucleatum, a potent producer of methyl mercaptan (CH₃SH), and Streptococcus gordonii. Using a co-culture system and this compound as a tracer, researchers demonstrated that S. gordonii stimulates CH₃SH production in F. nucleatum. The underlying mechanism was revealed through metabolic flux analysis. S. gordonii was found to secrete ornithine, which was taken up by F. nucleatum. This influx of ornithine accelerated the polyamine synthesis pathway in F. nucleatum, which in turn increased the demand for methionine. This heightened demand led to an upregulation of the entire methionine metabolic pathway, resulting in greater production and release of the volatile byproduct CH₃SH. osaka-u.ac.jp
This research exemplifies how this compound can be used to precisely track the fate of an amino acid within a complex microbial community, linking the metabolic activity of one species to a functional output in another.
Table 2: Effect of Co-Culture on Methionine Metabolism in F. nucleatum This table is a conceptual representation based on findings from interspecies microbial studies. osaka-u.ac.jp
| Condition | Key Metabolite from S. gordonii | Effect on F. nucleatum's Methionine Demand | CH₃SH Production |
|---|---|---|---|
| F. nucleatum Monoculture | N/A | Baseline | Baseline |
| F. nucleatum + S. gordonii Co-culture | Ornithine | Increased | Stimulated |
Metabolic Studies in Genetically Modified Animal Models
Genetically modified animal models are invaluable for studying metabolism in a whole-organism context. Isotope tracers like this compound enable dynamic, quantitative measurements of metabolic fluxes in vivo. nih.gov
Studies in mice have utilized infusions of stable isotope-labeled amino acids to map the complex network of circulating nutrients. nih.gov By tracing the appearance of ¹³C and ¹⁵N in various metabolites across different tissues, scientists can determine the interconversion rates between nutrients and their tissue-specific contributions to central metabolic pathways like the TCA cycle. For instance, such studies can quantify how much circulating methionine is taken up by the liver versus skeletal muscle and how it contributes to protein synthesis or the synthesis of SAM in those tissues under different dietary conditions (e.g., high carbohydrate vs. ketogenic diet). nih.gov
Other research in mice has focused on the role of specific enzymes in methionine metabolism. For example, studies have investigated the metabolism of a high dose of L-methionine in male and female mice, which have different expression levels of the enzyme flavin-containing monooxygenase 3 (FMO3) in the liver. nih.gov Following administration, the levels of methionine and its metabolites, such as S-adenosylmethionine (SAM) and methionine sulfoxide, were measured in plasma and liver. nih.gov While this particular study did not use the ¹³C₅,¹⁵N label, it demonstrates the type of in vivo animal model experiments where such a tracer would provide enhanced quantitative data on stereoselective metabolism and pathway flux, distinguishing the fate of the administered dose from the endogenous pool with high precision.
Investigating Metabolic Perturbations in Ex Vivo Tissue Specimens
The use of L-Methionine-¹³C₅,¹⁵N in ex vivo tissue specimens provides a powerful platform for investigating metabolic perturbations in a system that closely mimics the tissue's original microenvironment. This stable isotope-labeled amino acid allows researchers to trace the metabolic fate of methionine with high precision, offering insights into how various conditions or agents affect cellular metabolism outside of a living organism. nih.govuky.edu This approach is particularly valuable for studying diseases like cancer and for assessing the metabolic impact of therapeutic agents on target tissues. nih.govuky.eduresearchgate.net
Ex vivo studies using tissue slices maintain the three-dimensional cellular architecture, which is a significant advantage over traditional cell culture models. nih.govuky.edu This preservation of structure allows for the study of metabolic interactions between different cell types within the tissue. By incubating these tissue slices with medium containing L-Methionine-¹³C₅,¹⁵N, scientists can employ techniques like Stable Isotope Resolved Metabolomics (SIRM) to track the incorporation of the labeled carbon and nitrogen atoms into various downstream metabolites. nih.govuky.edumdpi.com This methodology is crucial for detailed metabolic pathway tracing and flux analysis. nih.govuky.educreative-proteomics.com
Detailed Research Findings
Research utilizing L-Methionine-¹³C₅,¹⁵N in ex vivo models has yielded significant findings, particularly in understanding the metabolic reprogramming in cancer. For instance, studies on non-small cell lung cancer (NSCLC) tissue cultures have used stable isotope tracers to investigate the effects of different agents on tumor metabolism. mdpi.com
In one line of research, macrophages were shown to utilize methionine derived from apoptotic cells to promote tissue resolution. nih.gov To trace the origin of methionine, Jurkat cells were incubated with L-Methionine-¹³C₅,¹⁵N. nih.gov These labeled apoptotic cells were then introduced to macrophages. Using liquid chromatography-mass spectrometry (LC-MS/MS), researchers demonstrated that macrophages take up and metabolize the labeled methionine from the apoptotic cells, leading to the formation of ¹³C₅¹⁵N-S-adenosylmethionine (SAM). nih.gov This finding highlights a critical role for methionine metabolism in the process of efferocytosis and tissue repair. nih.gov
Another area of investigation involves understanding the metabolic differences between cancerous and non-cancerous tissues from the same patient. uky.edu By incubating adjacent cancerous and non-cancerous tissue slices with isotope-labeled nutrients, researchers can identify metabolic pathways that are specifically altered in tumors. nih.govuky.edu This comparative analysis provides valuable information for identifying potential therapeutic targets.
The tables below summarize representative findings from studies that could theoretically be performed using L-Methionine-¹³C₅,¹⁵N to investigate metabolic perturbations in ex vivo tissue specimens, based on similar stable isotope tracing studies.
Table 1: Hypothetical Metabolic Flux Analysis in NSCLC Tissue Slices Treated with a Therapeutic Agent
This table illustrates how L-Methionine-¹³C₅,¹⁵N could be used to assess the impact of a hypothetical therapeutic agent on methionine metabolism in NSCLC ex vivo tissue cultures. The data presented is for illustrative purposes.
| Metabolite | Isotope Labeling | Control Tissue (Relative Abundance) | Treated Tissue (Relative Abundance) | Inferred Metabolic Shift |
| L-Methionine | ¹³C₅,¹⁵N | 100 | 100 | - |
| S-Adenosylmethionine (SAM) | ¹³C₅,¹⁵N | 85 | 40 | Decreased SAM synthesis |
| S-Adenosylhomocysteine (SAH) | ¹³C₅,¹⁵N | 60 | 25 | Decreased transmethylation |
| Homocysteine | ¹³C₄,¹⁵N | 45 | 15 | Reduced remethylation & transsulfuration |
| Cysteine | ¹³C₃ | 30 | 10 | Decreased transsulfuration pathway activity |
Table 2: Comparative Analysis of Methionine Metabolism in Cancerous vs. Non-Cancerous Lung Tissue
This table demonstrates a hypothetical comparison of methionine metabolism between cancerous and adjacent non-cancerous lung tissue slices using L-Methionine-¹³C₅,¹⁵N tracing. The data is representative of the types of findings from such studies.
| Metabolite | Isotope Labeling | Non-Cancerous Tissue (Relative Flux) | Cancerous Tissue (Relative Flux) | Key Observation |
| Methionine Uptake | ¹³C₅,¹⁵N | 1.0 | 2.5 | Increased methionine uptake in cancer tissue |
| Protein Synthesis | ¹³C₅,¹⁵N | 1.0 | 3.0 | Enhanced protein synthesis in cancer tissue |
| SAM Cycle Flux | ¹³C₅,¹⁵N | 1.0 | 1.8 | Upregulated SAM cycle in cancer tissue |
| Transsulfuration Flux | ¹³C₃ | 1.0 | 0.7 | Downregulated glutathione synthesis precursor pathway in cancer tissue |
These studies, powered by the precision of stable isotope tracers like L-Methionine-¹³C₅,¹⁵N, are instrumental in dissecting the complex metabolic networks that are perturbed in disease states. The ability to perform these investigations in ex vivo tissues provides a crucial bridge between in vitro cell culture experiments and in vivo studies, ultimately advancing our understanding of metabolic regulation and dysfunction. researchgate.net
Applications of L Methionine 13c5,15n in Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Methodologies
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy that enables the relative and absolute quantification of proteins. ckgas.com In this method, cells are cultured in media containing either the normal "light" amino acids or "heavy" isotope-labeled amino acids, such as L-Methionine-13C5,15N. ckgas.com As cells grow and divide, the heavy amino acid is incorporated into all newly synthesized proteins. By mixing protein samples from cells grown in "light" and "heavy" media, the relative abundance of proteins can be determined by comparing the mass spectrometry signal intensities of the corresponding light and heavy peptides. thermofisher.com
Quantification of Relative Protein Abundance Changes
A primary application of SILAC using this compound is the accurate quantification of changes in protein expression levels between different cellular states or in response to various stimuli. thermofisher.com For instance, researchers can compare the proteomes of healthy versus diseased cells, or treated versus untreated cells. ckgas.com After combining the "light" and "heavy" labeled cell lysates, the samples are analyzed by mass spectrometry. The ratio of the peak intensities for the heavy and light isotopic forms of each peptide directly reflects the relative abundance of that protein in the two cell populations. nih.gov This approach eliminates variability introduced during sample preparation and analysis, leading to highly reproducible and accurate quantification. thermofisher.com
A study on the effect of the chemotherapeutic drug camptothecin (B557342) on A549 cells provides a practical example. Cells grown in "heavy" lysine-containing media were treated with the drug, while control cells were grown in "light" media. The analysis revealed that 20% of the quantified proteins showed a more than 1.5-fold increase in abundance in the treated cells. Notably, Proliferating Cell Nuclear Antigen (PCNA), a protein involved in DNA repair, was found to be up-regulated by 2.1-fold, a finding that was subsequently validated by Western blot analysis. thermofisher.com
Investigation of Protein Half-Lives and Turnover
Dynamic SILAC, or pulse-chase SILAC, is a powerful technique for studying the dynamics of protein synthesis and degradation, allowing for the determination of protein half-lives on a proteome-wide scale. elifesciences.orgresearchgate.net In a typical pulse-chase experiment, cells initially grown in "light" medium are switched to a "heavy" medium containing this compound. researchgate.net Over time, newly synthesized proteins will incorporate the heavy label. By collecting and analyzing samples at different time points, the rate of incorporation of the heavy label and the disappearance of the light-labeled protein can be measured, providing a direct measure of the protein's synthesis and degradation rates, and thus its half-life. units.itnih.gov
This method has been instrumental in understanding that protein turnover is a fundamental cellular process allowing cells to adapt to their environment and maintain homeostasis. elifesciences.org Studies have revealed that protein half-lives can vary significantly, from less than a day to over 20 days, and are often correlated with the protein's function and its inclusion in protein complexes. elifesciences.org For example, research comparing protein turnover in neurons and glia has shown that proteins in glial cells generally have shorter half-lives than the same proteins in neurons, highlighting the influence of cell type on protein dynamics. elifesciences.org
Table 1: Representative Protein Half-Life Data from Dynamic SILAC Experiments
| Protein Category | Average Half-Life (Days) | Key Findings |
| General Brain Proteome (in vivo) | ~9 | Highlights the overall stability of proteins in the brain. elifesciences.org |
| Primary Cortical Cultures (in vitro) | ~5 | Demonstrates faster turnover in cultured cells compared to in vivo. elifesciences.org |
| Neuronal Proteins | Longer | Suggests higher stability and lower turnover rates in neurons. elifesciences.org |
| Glial Proteins | Shorter | Indicates more dynamic proteome remodeling in glial cells. elifesciences.org |
| Mitochondrial Proteins | Longer | Shows relative stability compared to the general proteome. elifesciences.org |
| Membrane Proteins | Shorter | Reflects the dynamic nature of cellular membranes and signaling. elifesciences.org |
Phosphoproteomics and Other Post-Translational Modification Dynamics
SILAC with this compound is also a valuable tool for studying the dynamics of post-translational modifications (PTMs), such as phosphorylation. nih.govuni-tuebingen.de PTMs are crucial for regulating a vast array of cellular processes, and understanding their dynamics is key to deciphering cellular signaling networks. nih.gov By combining SILAC with enrichment techniques for specific PTMs, such as phosphopeptide enrichment, researchers can quantify changes in the modification status of thousands of proteins in response to cellular perturbations. uni-tuebingen.denih.gov
For example, a study investigating the phosphoproteome of CHO cells during different growth phases in culture identified over 3,700 differentially expressed unique phosphopeptides from more than 1,400 phosphoproteins. nih.gov This demonstrates the dynamic nature of the phosphoproteome and its responsiveness to changing culture conditions. nih.gov Such analyses provide insights into the post-translational regulatory mechanisms that govern cell growth and viability. nih.gov The use of stable isotope-labeled peptides also allows for the validation and quantification of specific phosphorylation events. nih.gov
Targeted Proteomics with Labeled Peptide Standards
This compound is used to synthesize stable isotope-labeled (SIL) peptides, which serve as internal standards for targeted proteomics. shoko-sc.co.jpeurisotop.com In this approach, a known quantity of a synthetic peptide, chemically identical to a target peptide from the protein of interest but containing the heavy isotope label, is spiked into a biological sample. nih.gov By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" standard, the absolute quantity of the target protein can be determined with high precision and accuracy. nih.gov
This method, often referred to as absolute quantification (AQUA), is particularly useful for validating results from discovery-based proteomics experiments and for the precise monitoring of a predefined set of proteins, such as biomarkers or components of a specific pathway. nih.gov The use of SIL peptides overcomes many of the challenges associated with antibody-based quantification methods and provides a robust platform for multiplexed protein quantification. eurisotop.com
Dynamics of Protein-Protein Interactions and Complex Assembly
Understanding how proteins interact with each other to form functional complexes is a central goal of proteomics. thermofisher.com SILAC, in conjunction with affinity purification-mass spectrometry (AP-MS), is a powerful technique for studying the dynamics of protein-protein interactions and the assembly of protein complexes. nih.gov In a typical experiment, a "bait" protein is tagged and expressed in cells grown in "heavy" medium, while control cells are grown in "light" medium. The bait protein is then purified from the cell lysate, and any interacting "prey" proteins are co-purified. thermofisher.com
By comparing the "heavy" to "light" ratios of the co-purified proteins, researchers can distinguish true interaction partners from non-specific background contaminants. This approach allows for the identification of both stable and transient interactions and can provide insights into how the composition of protein complexes changes under different conditions. nih.govnih.gov Furthermore, by using different isotopic labels, it is possible to perform multiplexed experiments to compare the interaction profiles of a protein under several different conditions simultaneously.
Table 2: Methods for Studying Protein-Protein Interaction Dynamics
| Method | Principle | Application |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull down the protein and its interaction partners ("prey"). thermofisher.com | Discovery of novel protein-protein interactions. thermofisher.com |
| Pull-Down Assays | A tagged "bait" protein is used to purify interacting proteins from a lysate. thermofisher.com | Confirmation of interactions and identification of binding partners. thermofisher.com |
| Crosslinking Mass Spectrometry | Chemical crosslinkers are used to covalently link interacting proteins, which are then identified by mass spectrometry. thermofisher.com | Provides information on the spatial proximity of proteins within a complex. |
| Label Transfer | A reactive label is transferred from a "bait" protein to its interacting partners. thermofisher.com | Identifies proteins in close proximity to the bait. thermofisher.com |
| Far-Western Blotting | A purified, labeled "probe" protein is used to detect its interaction partner on a blot. thermofisher.com | Direct detection of a specific protein-protein interaction. thermofisher.com |
Sub-cellular Proteome Profiling and Organelle-Specific Fluxes
Determining the subcellular localization of proteins is crucial for understanding their function. SILAC can be combined with subcellular fractionation techniques to profile the proteomes of specific organelles and to study the movement of proteins between different cellular compartments. nih.gov By labeling cells with this compound and then isolating different organelles (e.g., nuclei, mitochondria, cytoplasm), researchers can quantify the relative abundance of proteins in each compartment. nih.gov
This approach has been used to develop subcellular-specific RNA labeling methods for the deep profiling of nuclear and cytoplasmic RNA-binding proteins (RBPs). nih.gov By using organelle-targeting enrichment probes, researchers were able to identify over 1,200 nuclear RBPs and over 1,300 cytoplasmic RBPs, significantly increasing the coverage of the RBP proteome in these compartments. nih.gov Such studies are critical for understanding the diverse roles of proteins in different subcellular locations and how their localization changes in response to cellular signals or disease states.
Computational Modeling and Data Interpretation in L Methionine 13c5,15n Tracer Studies
Metabolic Flux Analysis (MFA) Algorithms and Software
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. vueinnovations.com It relies on feeding cells or organisms an isotopically labeled nutrient, such as L-Methionine-¹³C₅,¹⁵N, and then using mass spectrometry to measure the isotopic labeling patterns in downstream metabolites. plos.org This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes. vueinnovations.com A variety of software packages have been developed to automate the complex calculations involved in MFA. These tools are essential for handling the large datasets and intricate models required for comprehensive flux analysis. nih.gov
Several publicly available and commercial software packages facilitate 13C-based metabolic flux analysis. nih.gov These platforms provide frameworks for the comprehensive analysis of metabolic networks by integrating mass balances and isotopomer balances. nih.gov
Table 1: Selected Software for Metabolic Flux Analysis
| Software | Description | Key Features | Reference |
|---|---|---|---|
| INCA | A MATLAB-based package for both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). vueinnovations.comnih.gov | Automates generation and solution of balance equations for complex networks; supports both steady-state and transient labeling data. nih.gov | vueinnovations.comnih.gov |
| VistaFlux | An Agilent software solution for qualitative flux analysis, integrated with MassHunter for LC/TOF and Q-TOF systems. lcms.cz | Extracts isotopologue data for common heavy isotopes (¹³C, ¹⁵N); maps flux results onto biochemical pathways with visualization tools. lcms.cz | lcms.cz |
| PollyPhi | A cloud-based software tool specifically designed for processing and analyzing isotope-labeled metabolic flux data. | Measures and visualizes isotopic incorporation for a user-defined set of metabolites; can be coupled with automation platforms like Symphony. | |
| MFA Suite | A toolkit that includes applications like INCA and PIRAMID for quantifying metabolic fluxes and analyzing mass isotopomer distributions. vueinnovations.com | Identifies pathway bottlenecks, elucidates network regulation, and quantifies carbon flow. vueinnovations.com | vueinnovations.com |
| PIRAMID | A MATLAB-based program for the Integration and Rapid Analysis of Mass Isotopomer Distributions from mass spectrometry datasets. vueinnovations.comresearchgate.net | Automates quantification of MIDs, corrects for natural isotope abundance, and supports various MS instrument types and labeling schemes. researchgate.net | vueinnovations.comresearchgate.net |
Isotopomer tracing is the core experimental component of MFA. L-Methionine-¹³C₅,¹⁵N is an ideal tracer for studying one-carbon metabolism, protein synthesis, and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. nih.gov When cells are supplied with L-Methionine-¹³C₅,¹⁵N, the labeled carbon and nitrogen atoms are incorporated into various downstream metabolites. The specific pattern of heavy isotopes in these products, known as the mass isotopomer distribution (MID), provides a wealth of information about the metabolic pathways involved. physiology.org
For instance, researchers can track the ¹³C₅ backbone of methionine to understand its contribution to protein synthesis or its catabolism. vulcanchem.com The ¹⁵N label allows for the simultaneous tracking of nitrogen fate, which is particularly useful in studying transamination reactions. researchgate.net By analyzing the MIDs of key metabolites like SAM and its demethylated product S-adenosylhomocysteine (SAH), researchers can quantify the activity of the methionine cycle. researchgate.net
The process involves:
Labeling: Introducing L-Methionine-¹³C₅,¹⁵N into the biological system. nih.gov
Sampling and Analysis: Collecting samples at various time points and analyzing them using high-resolution mass spectrometry (MS) to determine the MIDs of target metabolites. researchgate.net
Network Reconstruction: Using the measured MIDs and a known metabolic network map, computational models reconstruct the flow of labeled atoms through the pathways, allowing for the calculation of relative and absolute fluxes. vueinnovations.com
Constraint-based reconstruction and analysis (COBRA) methods are widely used to simulate metabolism at the genome scale. biorxiv.org Flux Balance Analysis (FBA) is a prominent COBRA technique that calculates the flow of metabolites through a metabolic network. It does not require kinetic parameters but relies on the principles of mass balance and reaction stoichiometry under a steady-state assumption. biorxiv.org
In the context of L-Methionine-¹³C₅,¹⁵N tracer studies, constraint-based models are used to define the possible solution space for metabolic fluxes. The experimental data from the tracer, specifically the MIDs, provide additional constraints that significantly narrow down the feasible flux distributions. For example, if a model predicts multiple pathways for methionine metabolism, the specific isotopomer patterns observed in products like homocysteine or cystathionine (B15957) can validate or invalidate certain routes, thereby refining the model's predictions. scispace.com
The raw data from a tracer experiment consists of mass spectra, from which the relative abundances of different mass isotopomers for a given metabolite are calculated. physiology.org This set of abundances is the Mass Isotopomer Distribution (MID). researchgate.net The accurate quantification of MIDs is critical for MFA. vueinnovations.com
The analysis of MIDs involves several key steps:
Data Extraction: Specialized software like PIRAMID automates the extraction of ion chromatograms and the integration of MIDs from raw MS data. researchgate.net
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to isolate the signal from the administered tracer. researchgate.net
Statistical Modeling: The corrected MIDs are then compared to theoretical distributions predicted by a metabolic model. physiology.org Statistical methods, such as least-squares regression, are used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. nih.gov This process minimizes the difference between the measured and simulated isotopomer distributions. researchgate.net
Mass Isotopomer Distribution Analysis (MIDA) is a technique that uses the combinatorial probabilities of labeled precursor units incorporating into a polymer to determine kinetic parameters. physiology.org For example, by analyzing the MIDs of a protein, one can infer the isotopic enrichment of the precursor aminoacyl-tRNA pool, providing a more accurate measure of protein synthesis rates.
Constraint-Based Modeling Approaches (e.g., Flux Balance Analysis)
Kinetic Modeling for Pathway Dynamics and Regulation
While MFA at a metabolic steady state provides a time-averaged view of fluxes, kinetic modeling aims to understand the dynamic behavior and regulation of metabolic pathways. nih.gov Tracer studies with L-Methionine-¹³C₅,¹⁵N are instrumental in generating the data needed for such models. By taking samples over a time course, researchers can observe how quickly the isotopic label propagates through a pathway. researchgate.net
This dynamic labeling data allows for the estimation of not just fluxes but also metabolite pool sizes and reaction elasticities, which are measures of how sensitive a reaction rate is to changes in metabolite concentrations. A tracer-kinetic study can measure the retention and turnover rates of the labeled methionine. nih.gov For example, a study using ¹³C- and ¹⁵N-labeled L-methionine measured the retention rates of the carboxyl group and the amino group in infants, finding average retention rates of 91.2% and 90.0%, respectively. nih.gov
These kinetic models are often described by systems of ordinary differential equations (ODEs), which are more complex to solve than the algebraic equations used in steady-state MFA. nih.gov Software capable of isotopically non-stationary MFA (INST-MFA), such as INCA, is required to analyze this type of transient labeling data. nih.gov
Development of Custom Algorithms for Isotope Tracer Data Processing
The complexity and volume of data from modern high-resolution mass spectrometers have driven the development of custom algorithms and computational platforms for processing isotope tracer data. nih.gov General-purpose metabolomics software is often optimized for quantifying metabolite abundance rather than accurately quantifying MIDs. researchgate.net
Key areas of algorithm development include:
Automated Peak Picking and Integration: Custom informatics tools are needed to streamline the detection and quantification of isotopologue peaks from complex LC-MS data. Software like ElMaven and PollyPhi are designed for this purpose.
Deconvolution of Overlapping Spectra: In complex biological samples, mass spectra of different metabolites or different isotopologues can overlap. Iterative linear regression models and other algorithms have been developed to deconvolute these overlapping signals to accurately assign and quantify isotopologue peaks. nih.gov
Efficient Simulation of Tandem MS Data: Tandem mass spectrometry (MS/MS) provides positional isotope information, which greatly improves the resolution of flux analysis. However, simulating MS/MS data is computationally intensive. The "tandemer" approach was developed as a computationally efficient method for computing tandem mass-isotopomer distributions, significantly speeding up MFA calculations compared to previous methods. plos.org
Flexible Data Analysis Frameworks: General and flexible analytical treatments, such as the least-squares Fourier transform convolution method, have been developed to handle the complex isotope distributions that arise from fractional labeling, allowing for the simultaneous determination of labeling degree and integrated intensity. nih.gov
These custom tools and algorithms are crucial for improving the efficiency, accuracy, and reproducibility of data processing in L-Methionine-¹³C₅,¹⁵N tracer studies, enabling researchers to extract meaningful biological insights from complex datasets. researchgate.net
Emerging Research Frontiers and Future Prospects for L Methionine 13c5,15n
Integration with Single-Cell Metabolomics and Proteomics
The heterogeneity of individual cells within a tissue or cell population is a critical factor in biology and disease. L-Methionine-13C5,15N is becoming an integral tool in the quest to understand these differences at a molecular level. By combining stable isotope labeling with high-resolution analytical techniques, researchers can move beyond static snapshots to observe the dynamic metabolic processes within individual cells.
One of the key integrations is with mass spectrometry imaging (MSI), which can achieve spatial resolution at the single-cell level. springernature.com The addition of stable isotope tracers like this compound allows for dynamic metabolic studies, capturing the turnover of metabolites and providing a valuable layer of functional information to spatial molecular maps. springernature.com
In the realm of proteomics, techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to quantify differences in protein abundance between cell populations. spectra2000.it In SILAC, one population of cells is grown in media containing a "heavy" labeled amino acid (e.g., this compound), while the control population is grown with the normal "light" amino acid. spectra2000.it When the protein lysates are combined and analyzed by mass spectrometry, the relative abundance of thousands of proteins can be determined with high accuracy. spectra2000.it The use of this compound in these approaches allows for precise tracking of methionine's incorporation into newly synthesized proteins, providing insights into protein dynamics and cellular regulation. spectra2000.itisotope.com
| Application Area | Technique | Role of this compound | Research Insights |
| Single-Cell Metabolomics | Mass Spectrometry Imaging (MSI) | Dynamic tracer | Allows for in-situ tracing of methionine metabolism, revealing metabolic turnover and pathway activity at single-cell resolution. springernature.com |
| Quantitative Proteomics | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic label | Enables relative and absolute quantification of protein synthesis and turnover between different cell states. spectra2000.it |
| High-Resolution Metabolomics | LC-MS/MS | Internal standard | Serves as a reliable internal standard for accurate quantification of endogenous methionine and related metabolites in complex biological samples. nih.gov |
Development of Spatially Resolved Isotope Tracing Techniques
Understanding the metabolic architecture of tissues requires not only knowing which metabolites are present but also where they are and how actively they are being transformed. Spatially resolved isotope tracing, powered by tracers like this compound, addresses this need by merging metabolic flux analysis with tissue anatomy. nih.govembopress.org
Mass spectrometry imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), are central to this emerging field. kuleuven.be In a typical experiment, a 13C and 15N labeled nutrient, such as this compound, is administered to an organism or incubated with a tissue slice. nih.gov After a period of metabolism, the tissue is sectioned and analyzed by MSI. This process generates high-resolution images that map the distribution and isotopic enrichment of numerous metabolites, effectively creating a functional map of metabolic activity. nih.govkuleuven.be
These techniques have revealed differential nutrient utilization across various regions of organs like the kidney and brain. kuleuven.benih.gov For example, studies using 15N-labeled tracers in the murine brain have spatially resolved the nitrogen sources for glutamate (B1630785) synthesis, demonstrating how different precursors are utilized in distinct brain regions. nih.gov The ability to simultaneously trace both the carbon skeleton and the nitrogen atom of methionine provides a uniquely detailed view of its metabolic fate, including protein synthesis, S-adenosylmethionine (SAM) cycle activity, and transsulfuration pathways, all within a preserved anatomical context. embopress.orgmdpi.com
| Technique | Principle | Key Advantage | Example Application |
| MALDI-MSI | A laser desorbs and ionizes molecules from a matrix-coated tissue section for mass analysis. kuleuven.be | High spatial resolution, capable of visualizing hundreds of metabolites simultaneously. kuleuven.be | Mapping differential use of glucose and glutamine within cancerous tissues versus normal proliferating cells. kuleuven.be |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from a sample surface under ambient conditions. kuleuven.be | Requires minimal sample preparation; complementary to MALDI for certain classes of molecules. kuleuven.be | Assessing spatial drug distribution in organs and tumors. kuleuven.be |
| Spatially Resolved Isotope Tracing | Combines administration of stable isotope tracers (e.g., this compound) with MSI. nih.govnih.gov | Provides dynamic, functional information on metabolic pathway activity within a spatial context. springernature.comnih.gov | Visualizing how nitrogen from ammonia, leucine (B10760876), and glutamine contributes to glutamate synthesis in different regions of the brain. nih.gov |
Application in Systems Biology for Comprehensive Network Understanding
Metabolic networks are complex and interconnected, with carbon and nitrogen metabolism being tightly co-regulated. nih.gov this compound is an ideal tool for systems biology as it allows researchers to probe these interdependent pathways simultaneously. The dual labeling provides constraints on the fluxes of both carbon and nitrogen, leading to a more accurate and comprehensive understanding of cellular metabolism. embopress.orgnih.gov
A powerful application is 13C15N-Metabolic Flux Analysis (MFA), a computational method that quantifies intracellular metabolic rates. embopress.org By feeding cells a substrate like this compound and measuring the isotopic labeling patterns in downstream metabolites, researchers can deduce the flow of atoms through the entire metabolic network. nih.gov
For instance, a "one-shot" 13C15N dual-labeling study was performed on Mycobacterium bovis BCG to simultaneously quantify carbon and nitrogen fluxes. embopress.orgnih.gov This approach provided the first nitrogen flux maps for amino acid and nucleotide biosynthesis in mycobacteria, establishing glutamate as the central hub for nitrogen metabolism. embopress.orgnih.gov Such studies move beyond analyzing individual pathways in isolation, providing a holistic view of how cells allocate resources and maintain metabolic homeostasis. This comprehensive network understanding is crucial for identifying bottlenecks in engineered metabolic pathways or discovering novel drug targets in pathogens. embopress.org
| Parameter | Finding from 13C15N-MFA Study | Significance |
| Nitrogen Metabolism Hub | Glutamate was confirmed as the central node for nitrogen metabolism in M. bovis BCG. embopress.orgnih.gov | Provides a key target for understanding and potentially disrupting nitrogen assimilation in mycobacteria. embopress.org |
| Anaplerotic Node | The analysis helped resolve the operational modes of the anaplerotic node, which replenishes TCA cycle intermediates. embopress.orgnih.gov | Clarifies how central carbon metabolism is maintained to support biosynthesis and energy production. embopress.org |
| Amino Acid Biosynthesis | Resolved the directionality (uni- or bidirectional) of reactions in glycine, serine, isoleucine, and leucine biosynthesis. nih.gov | Offers a detailed understanding of the biosynthetic pathways for essential building blocks. nih.gov |
| Overall Approach | The study demonstrated a statistically rigorous platform to simultaneously infer carbon and nitrogen metabolism in any biological system. embopress.orgnih.gov | Creates a powerful and broadly applicable workflow for systems biology research. embopress.org |
Novel Biosynthetic Pathways and Metabolic Engineering Strategies
L-methionine is an essential amino acid with a large global market, produced almost exclusively via chemical synthesis from fossil fuels. nih.gov This has spurred significant research into developing sustainable, bio-based production methods through the metabolic engineering of microorganisms. nih.govijpas.org The goal is to create microbial cell factories that can efficiently convert renewable feedstocks like glucose into L-methionine. nih.gov
The native biosynthetic pathway for methionine is complex and tightly regulated, primarily through feedback inhibition, which presents a major hurdle for overproduction. ijpas.org Metabolic engineering strategies focus on overcoming these native control mechanisms. This involves a multi-pronged approach:
Deregulation: Deleting key negative regulators, such as the metJ gene in Escherichia coli, which represses the expression of methionine biosynthesis genes. nih.gov
Pathway Enhancement: Overexpressing rate-limiting enzymes in the pathway, such as homoserine O-succinyltransferase (metA). nih.gov
Blocking Competition: Deleting genes for competing pathways to channel metabolic precursors towards methionine. For example, knocking out lysA prevents the conversion of aspartate semi-aldehyde into lysine (B10760008), making it more available for the methionine pathway. nih.gov
Improving Transport: Modifying import and export systems to increase tolerance to methionine analogs and enhance secretion of the final product. nih.gov
A more ambitious frontier is the engineering of essential amino acid biosynthesis in mammalian cells. nih.gov Researchers have attempted to introduce the necessary bacterial genes, such as metC from E. coli, into Chinese Hamster Ovary (CHO) cells to create a functional methionine synthesis pathway. nih.gov While challenging, success in this area could revolutionize cell culture technology and biopharmaceutical production. Tracers like this compound are used in such studies to verify the activity of these novel pathways and quantify their output. nih.gov
| Strategy | Genetic Target (in E. coli) | Purpose |
| Remove Negative Regulation | ΔmetJ | Deletion of the primary transcriptional repressor of the methionine biosynthesis operon. nih.gov |
| Enhance Pathway Flux | ↑metA | Overexpression of homoserine O-succinyltransferase, a key enzyme in the pathway. nih.gov |
| Enhance Efflux | ↑yjeH | Overexpression of a transport protein to facilitate L-methionine export from the cell. nih.gov |
| Block Competing Pathway | ΔlysA | Deletion of the enzyme that diverts a key precursor towards lysine biosynthesis. nih.gov |
| Reduce Import | ΔmetI | Disruption of the L-methionine import system to increase tolerance to toxic analogs and prevent re-uptake of produced methionine. nih.gov |
| Engineer in Mammalian Cells | +metC | Introduction of the bacterial gene for cystathionine-ß-lyase to complete a potential methionine synthesis pathway from serine. nih.gov |
Q & A
Q. What are the critical steps for preparing stable stock solutions of L-Methionine-¹³C₅,¹⁵N to prevent degradation?
- Methodological Answer : Stock solutions should be prepared in solvents compatible with downstream applications (e.g., water, PBS, or DMSO). To minimize degradation:
- Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles.
- Store at -80°C for ≤6 months or -20°C for ≤1 month .
- For improved solubility, warm the vial to 37°C and sonicate briefly before use .
Q. How should L-Methionine-¹³C₅,¹⁵N be introduced into cell culture systems for metabolic tracing experiments?
- Methodological Answer :
- Replace natural-abundance methionine in the culture medium with isotopically labeled L-Methionine-¹³C₅,¹⁵N at equivalent molar concentrations.
- Pre-condition cells in methionine-free medium for 24 hours to deplete endogenous methionine reserves before adding the labeled compound .
- Validate incorporation efficiency via LC-MS/MS or isotope ratio mass spectrometry (IRMS) .
Q. What chromatographic methods are suitable for separating L-Methionine-¹³C₅,¹⁵N from unlabeled analogs in complex biological matrices?
- Methodological Answer :
- Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile.
- For high-resolution separation, employ hydrophilic interaction liquid chromatography (HILIC) paired with tandem mass spectrometry to distinguish isotopic peaks .
Advanced Research Questions
Q. How can matrix effects be minimized during LC-IRMS analysis of δ¹⁵N in L-Methionine-¹³C₅,¹⁵N within aqueous samples?
- Methodological Answer :
- Use a porous graphitic carbon (PGC) column for chromatographic separation to reduce interference from salts or organic contaminants .
- Implement an online nitrate-to-N₂O reduction system with vanadium(III) chloride and hot copper reactors to convert nitrogen species into analyzable gas phases .
- Calibrate the system daily using certified reference materials (CRMs) to account for instrumental drift .
Q. What experimental design considerations are critical for quantifying methionine flux in soil-plant systems using ¹⁵N tracers?
- Methodological Answer :
- Optimize sampling intervals based on the system’s turnover rate (e.g., hourly for microbial studies, weekly for plant uptake).
- Use hierarchical random sampling to account for spatial heterogeneity in soil nitrogen pools .
- Calculate tracer recovery rates using mass-balance equations and correct for natural ¹⁵N abundance (0.3663%) in control samples .
Q. How should discrepancies in δ¹³C and δ¹⁵N measurements be resolved when using dual-isotope-labeled methionine in metabolic studies?
- Methodological Answer :
- Perform isotope dilution mass spectrometry (IDMS) with internal standards (e.g., L-Methionine-¹³C₅,¹⁵N) to correct for signal suppression/enhancement in complex matrices .
- Validate instrument linearity across the expected isotopic range (e.g., δ¹⁵N from -10‰ to +200‰) using CRMs .
- Cross-check results with natural abundance correction models to isolate experimental artifacts .
Methodological Best Practices
Q. What quality control measures ensure the purity of L-Methionine-¹³C₅,¹⁵N in long-term studies?
- Methodological Answer :
- Verify purity (>98%) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) at acquisition and every 6 months thereafter .
- Store lyophilized powder under argon at -80°C to prevent oxidation of the thioether group .
Q. How can isotopic cross-talk between ¹³C and ¹⁵N labels be mitigated in dual-tracer experiments?
- Methodological Answer :
- Use sector-field mass spectrometers to resolve ¹³C and ¹⁵N peaks without spectral overlap.
- Apply post-hoc computational corrections using software like IsoCor to account for minor interferences .
Data Interpretation and Troubleshooting
Q. Why might δ¹⁵N values in L-Methionine-¹³C₅,¹⁵N-labeled samples deviate from theoretical predictions?
- Methodological Answer :
Q. What statistical approaches improve the robustness of ¹⁵N tracer data in low-signal environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
